Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is a derivative of thiazole, a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . Thiazoles have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of compound 4 with the appropriate benzoyl chloride derivative in dry DCM and TEA . The reaction is performed under cooling conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Development of Anticonvulsants
Researchers have synthesized derivatives of 1,3,4-thiadiazole, including compounds structurally related to Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate, demonstrating significant anticonvulsant activity. This suggests the potential of such derivatives in developing new anticonvulsant medications. Quality control methods for these substances have also been developed, emphasizing their significance in medical research (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).
Anticancer Activity
Compounds derived from this compound have been synthesized and evaluated for their in vitro anticancer activity. Notably, some synthesized compounds displayed potent activity against colon cancer cell lines, indicating their potential as anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Spectroscopic and Computational Studies
Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized through spectroscopic and single-crystal X-ray diffraction techniques. Computational studies, including density functional theory (DFT), have provided insights into their geometry, nonlinear optical properties, and electronic transitions, suggesting applications in technology and materials science (Haroon et al., 2019).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is Bcl-2 proteins . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death . The compound is designed and evaluated as a potential Bcl-2 inhibitor with anti-proliferative activity .
Mode of Action
The compound interacts with its targets, the Bcl-2 proteins, leading to their inhibition . This inhibition results in an increase in the expression level of caspase-3, a crucial enzyme in the apoptosis pathway . The compound’s interaction with its targets leads to an increase in apoptosis, thereby inhibiting cell proliferation .
Biochemical Pathways
The compound affects the apoptotic pathways, specifically the intrinsic (or mitochondrial) and extrinsic (or death receptor) pathways of apoptosis . Both pathways eventually lead to a common pathway or the execution phase of apoptosis . The compound’s action results in the activation of caspases, which cleave many vital cellular proteins, break up the nuclear scaffold and cytoskeleton, and activate DNAase, which further degrades nuclear DNA .
Result of Action
The compound’s action results in an increase in apoptosis, leading to a decrease in cell proliferation . Specifically, it increases the expression level of caspase-3 and decreases the expression of Bcl-2 . This leads to an increase in the level of Bax, a pro-apoptotic protein, and a decrease in the level of Bcl-2, an anti-apoptotic protein .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with Bcl-2 proteins and apoptotic pathways . The compound has been evaluated as a potential Bcl-2 inhibitor with anti-proliferative activity .
Cellular Effects
In cellular studies, Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate has shown to have an impact on cell growth. It has demonstrated good to moderate anti-proliferative activity against most of the NCI 60 cell line panel . The compound has also shown to increase the total apoptosis in HCT-116 cell cycle .
Molecular Mechanism
It has been suggested that the induction of apoptosis through increase in caspase 3 expression and down-regulation of Bcl-2 is the suggested mechanism of action .
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c1-2-21-12(18)10-7-22-13(14-10)15-11(17)8-4-3-5-9(6-8)16(19)20/h3-7H,2H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKHGHRVWOTHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.